(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Vue d'ensemble
Description
The compound “(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol” is used to prepare AZD6140, an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis . It can also be used as a working standard or secondary reference standard .
Synthesis Analysis
The synthesis of a similar compound involves the use of benzyl carbamate and methanol in a four-necked flask. Palladium carbon and ammonium formate are added at 20-30°C .Chemical Reactions Analysis
The compound is used in the preparation of the antithrombotic agent Ticagrelor .Physical and Chemical Properties Analysis
A related compound, “(3aS,4R,6S,6aS)-6- (Hydroxymethyl)-N- [ (3aR,4S,6R,6aR)-6- (hydroxymethyl)-2,2-dimethyltetrahydrofuro [3,4-d] [1,3]dioxol-4-yl]-2,2-dimethyltetrahydrofuro [3,4-d] [1,3]dioxol-4-aminium”, has a boiling point of 506.5±50.0 °C at 760 mmHg, a vapour pressure of 0.0±3.0 mmHg at 25°C, and an enthalpy of vaporization of 89.4±6.0 kJ/mol .Applications De Recherche Scientifique
Synthesis of Carbocyclic Nucleosides
- Yin, Zhao, and Schneller (2007) demonstrated the use of a related compound in the 18-step synthesis of carbocyclic sinefungin, highlighting its utility in preparing diverse analogs of this nucleoside (Yin, Zhao, & Schneller, 2007).
Creation of Novel Peptide Structures
- Fernández et al. (2010) explored the synthesis of enantiopure methyl analogs, using a similar compound in a novel strategy to transform nitrohexofuranoses into cyclopentylamines, leading to innovative peptide structures (Fernández, Pampín, González, Estévez, & Estévez, 2010).
Applications in Heterocyclic Chemistry
- Gibbard, Moody, and Rees (1986) investigated the reactions of related compounds with heterodienophiles, contributing to the field of heterocyclic chemistry (Gibbard, Moody, & Rees, 1986).
Intermediate in Adenosine Agonists Production
- Bannister et al. (1997) reported the synthesis of a key single enantiomer intermediate to carbocyclic nucleosides, useful for adenosine agonists, using a compound structurally similar to the one (Bannister, Hanson, Henderson, McCague, & Ruecroft, 1997).
Nucleoside Analogs Construction
- Ye and Schneller (2014) used a related compound as a scaffold for the construction of carbocyclic nucleosides, demonstrating its significance in nucleoside analog synthesis (Ye & Schneller, 2014).
Development of Nonlinear Optical Materials
- Boese et al. (2002) discussed the crystal structures of related compounds, contributing to the development of materials for nonlinear optics (Boese, Desiraju, Jetti, Kirchner, Ledoux, Thalladi, & Zyss, 2002).
Synthesis of Novel Organic Compounds
- Katritzky et al. (2005) demonstrated the synthesis of novel organic compounds, highlighting the versatility of structurally similar compounds in organic synthesis (Katritzky, Wang, Wang, Hall, & Suzuki, 2005).
Chiral Discrimination in Chromatography
- Yashima, Yamamoto, and Okamoto (1996) explored the chiral discrimination relevant to chromatographic enantioseparation, using related compounds to demonstrate the effectiveness of certain chiral stationary phases (Yashima, Yamamoto, & Okamoto, 1996).
Fluorine Chemistry and Photofluorescent Properties
- Politanskaya et al. (2015) investigated the fluorescent properties, antioxidant activity, and cytotoxicity of benzene-fluorinated derivatives of similar compounds, contributing to fluorine chemistry research (Politanskaya, Chuikov, Tretyakov, Shteingarts, Ovchinnikova, Zakharova, & Nevinsky, 2015).
Mécanisme D'action
Target of Action
The primary target of this compound is the P2Y12 receptor . This receptor plays a crucial role in platelet activation and aggregation, which are key processes in thrombosis .
Mode of Action
The compound acts as a reversible antagonist of the P2Y12 receptor . By binding to this receptor, it inhibits the activation and aggregation of platelets, thereby preventing thrombosis .
Biochemical Pathways
The inhibition of the P2Y12 receptor disrupts the ADP-dependent activation of the GPIIb/IIIa pathway , a critical pathway in platelet aggregation . This disruption prevents platelets from sticking together, reducing the risk of clot formation .
Pharmacokinetics
This suggests that it may have good bioavailability and can be effectively absorbed and distributed in the body .
Result of Action
The result of the compound’s action is the prevention of thrombosis . By inhibiting platelet activation and aggregation, it reduces the formation of blood clots, which can lead to conditions such as stroke and heart attack .
Orientations Futures
Propriétés
IUPAC Name |
(3aR,6R,6aS)-5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FO4/c1-27(2)32-25-22(23(29)24(30)26(25)33-27)18-31-28(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,24-26,30H,18H2,1-2H3/t24-,25+,26-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPZYZZSNMTBBI-NXCFDTQHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(=C(C2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](C(=C([C@H]2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.